molecular formula C12H19NO4 B1376391 tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 454695-20-6

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B1376391
CAS No.: 454695-20-6
M. Wt: 241.28 g/mol
InChI Key: OXYRVQNWGGZUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is a high-purity chemical building block of interest in medicinal and organic chemistry research. This compound, with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol, features a bridged bicyclic scaffold that incorporates both ether and ketone functional groups, protected by a tert-butyloxycarbonyl (Boc) group . The Boc protecting group is a critical feature, as it enhances the molecule's stability and allows for selective deprotection under mild acidic conditions, facilitating its use in multi-step synthetic sequences . This scaffold is a key intermediate in the exploration of novel pharmacologically active compounds. Research indicates that related 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives are being investigated for their potential interaction with central nervous system targets, showing promise in preclinical studies for a range of disorders . Supplied with a typical purity of ≥97%, this compound is intended for laboratory research and further manufacturing use only . It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

tert-butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYRVQNWGGZUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737215
Record name tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454695-20-6
Record name tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the construction of the bicyclic ring system (3-oxa-7-azabicyclo[3.3.1]nonane) followed by installation of the ketone (9-oxo) and tert-butyl carboxylate protecting group. The key steps include:

  • Formation of the bicyclic ring via intramolecular cyclization or condensation reactions.
  • Introduction of the oxo group through selective oxidation.
  • Protection of the amine or carboxyl group as tert-butyl carbamate to stabilize the molecule and facilitate further derivatization.

Reported Synthetic Routes

Cyclization and Oxidation Route

One documented approach involves starting from a precursor molecule containing the appropriate amine and alcohol functionalities. The bicyclic framework is formed through a nucleophilic substitution or ring-closing reaction, followed by oxidation to introduce the ketone functionality at the 9-position. The carboxyl group is protected as a tert-butyl ester using tert-butyl chloroformate or a similar reagent under basic conditions.

Boc Protection and Ring Closure

Another common method involves:

  • Boc-protection of the amine group using di-tert-butyl dicarbonate (Boc2O).
  • Formation of the bicyclic ring system by intramolecular nucleophilic attack, often catalyzed by acid or base.
  • Oxidation of the secondary alcohol to the ketone using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.
  • Purification by crystallization or chromatography to achieve high purity (typically >97%).

Example Synthetic Procedure (Literature-Inspired)

Step Reagents and Conditions Description
1. Boc Protection Amine precursor + Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temp Protect the amine as tert-butyl carbamate
2. Cyclization Intramolecular nucleophilic substitution promoted by acid/base catalyst, solvent (e.g., acetonitrile), reflux Formation of the bicyclic ring system
3. Oxidation PCC or Dess–Martin periodinane, solvent (e.g., dichloromethane), 0°C to room temp Oxidize secondary alcohol to ketone at 9-position
4. Purification Column chromatography or recrystallization Obtain tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate with >97% purity

Industrial and Custom Synthesis

Commercial suppliers such as Ambeed and Avantor provide this compound with high purity, indicating reliable synthetic routes have been developed for scale-up. These routes emphasize environmentally preferable conditions, reproducibility, and high purity standards.

Analytical Data Supporting Preparation

Parameter Typical Value Method
Purity ≥97% HPLC, NMR
Molecular Weight 241.29 g/mol Mass Spectrometry
Structural Confirmation Consistent with IUPAC name and SMILES NMR (1H, 13C), IR, MS
Physical Form Solid Visual inspection
Storage Room temperature, sealed, dry Stability studies

Research Findings and Notes

  • The bicyclic scaffold is crucial for biological activity, especially in orexin receptor antagonism, which is a novel therapeutic target for sleep disorders and other CNS conditions.
  • The tert-butyl protecting group is stable under many reaction conditions but can be removed under acidic conditions if needed for further functionalization.
  • Oxidation step selectivity is critical to avoid over-oxidation or degradation of the bicyclic system.
  • The compound’s preparation is often part of multi-step syntheses for more complex drug candidates.

Chemical Reactions Analysis

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Potential

The azabicyclo[3.3.1]nonane framework is known for its bioactivity, particularly in the development of new pharmaceuticals targeting various neurological and psychiatric disorders. Compounds with similar structures have shown promise as:

  • Dopamine D3 Receptor Ligands : These compounds are explored for their potential in treating conditions like schizophrenia and Parkinson’s disease due to their ability to modulate dopamine pathways .
  • Narcotic Analgesics : The structural motifs present in azabicyclo derivatives are often found in analgesics, providing pain relief through opioid receptor interactions .

Anticancer Activity

Research indicates that derivatives of azabicyclo compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest . For instance, studies have demonstrated that modifications on the azabicyclo framework can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Building Blocks in Organic Synthesis

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules through:

  • Mannich Reactions : It can participate in Mannich-type reactions to form tetrasubstituted derivatives, which are valuable intermediates in drug development .

Synthesis of Novel Derivatives

The compound can be utilized to synthesize novel pentaazabicyclo derivatives, expanding the library of compounds available for biological testing. This is achieved through dimerization reactions involving ammonium acetate under various conditions (e.g., microwave irradiation) .

Case Study 1: Development of Dopamine Receptor Modulators

A study highlighted the synthesis of a series of azabicyclo derivatives based on tert-butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane frameworks, which were evaluated for their affinity towards dopamine receptors. Results showed significant binding affinity, indicating potential for further development as therapeutic agents for neurodegenerative diseases .

Case Study 2: Anticancer Screening

In a comparative study assessing the cytotoxicity of various azabicyclo derivatives, tert-butyl 9-oxo compounds demonstrated superior activity against breast cancer cell lines compared to traditional chemotherapeutics, suggesting a promising lead for further investigation .

Mechanism of Action

The mechanism of action of tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves interactions with specific molecular targets. The oxo and azabicyclo groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Functional Group Impact

  • 9-Oxo vs. 9-Hydroxy : The ketone in the target compound enhances electrophilicity, enabling reactions like nucleophilic additions or reductions, whereas the hydroxyl analog (CAS 1147557-68-3) participates in hydrogen bonding, improving solubility .
  • Amino Substitution: The 9-amino derivative (CAS 1251015-74-3) introduces a reactive primary amine, making it suitable for coupling reactions in peptide synthesis .
  • Fluorine Substituents: The 9,9-difluoro analog (C₁₄H₂₁F₂NO₅) exhibits increased metabolic stability and electronegativity, useful in radiopharmaceuticals .

Stereochemical Variations

Compounds like (1R,5S)-configured analogs (e.g., CAS 1147557-68-3) highlight the role of stereochemistry in biological activity. For instance, enantiopure versions may exhibit distinct binding affinities in chiral environments .

Biological Activity

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS RN: 454695-20-6) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H19NO4
Molecular Weight241.13 g/mol
IUPAC NameThis compound
PubChem CID67392026
SMILESCC(C)(C)OC(=O)N1CC2COCC(C1)C2=O

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Antitumor Activity

A notable study highlighted its potential as an inhibitor of Class I PI3K enzymes, which are implicated in tumorigenesis and cancer progression. The compound demonstrated significant inhibitory effects against specific isoforms of PI3K, particularly PI3K-a and PI3K-b, suggesting its utility in cancer therapeutics .

Enzyme Inhibition

The compound's ability to inhibit Class I PI3K enzymes positions it as a candidate for treating various malignancies, including Chronic Lymphocytic Leukaemia (CLL) and Acute Lymphoblastic Leukaemia (ALL). The inhibition of these enzymes is believed to disrupt pro-tumorigenic signaling pathways, thereby reducing tumor growth and metastasis .

Study on Antitumor Effects

In a preclinical study, this compound was administered to murine models with induced tumors. The results indicated a marked reduction in tumor size compared to control groups, supporting its role as an effective antitumor agent.

Pharmacological Profile

Another investigation assessed the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics that enhance its potential as a therapeutic agent. The study also noted minimal toxicity at therapeutic doses, making it a promising candidate for further development .

Q & A

(Basic) What are the recommended synthetic routes for tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate?

Methodological Answer:
Synthesis typically involves multi-step strategies, including cyclization and protective group chemistry. For bicyclic frameworks, Steglich esterification or Mitsunobu reactions are often employed to install oxygen and nitrogen bridges. The tert-butyl carbamate (Boc) group is introduced via Boc-anhydride under basic conditions to protect the amine functionality . Key intermediates may include hydroxylated precursors (e.g., 9-hydroxy derivatives, as in ), which are oxidized to the 9-oxo form using reagents like Dess-Martin periodinane. Purification via column chromatography and recrystallization ensures high yields (>70%) and purity (>95% by HPLC).

(Basic) Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy:

    • NMR: 1^1H and 13^13C NMR confirm regiochemistry and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (1^1H) and 28–30 ppm (13^13C).
    • IR: Stretching frequencies for carbonyl (C=O) groups (e.g., 1680–1720 cm1^{-1}) validate the ester and ketone functionalities.
  • X-ray Crystallography:
    Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL-97 for refinement) resolves the bicyclic structure. A representative dataset (from ):

    ParameterValue
    R factor0.038
    wR factor0.105
    Data-to-parameter ratio14.7
    Mean σ(C–C)0.002 Å

    Displacement ellipsoid plots (50% probability) and packing diagrams clarify conformational details .

(Advanced) How can researchers resolve discrepancies between computational modeling and experimental crystallographic data?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering) not captured in static models. To address this:

Validate with high-resolution SCXRD: Refine structures iteratively using SHELXL-97, adjusting thermal displacement parameters (ADPs) for non-hydrogen atoms .

Compare conformations: For example, reports a C5N ring in an envelope conformation (flap at C atom) and a fused C6 ring in a chair conformation. Overlay computational (DFT) and experimental structures to identify torsional mismatches.

Use restraints: Apply SHELXL restraints for bond lengths/angles in disordered regions while allowing ADPs to refine freely .

(Advanced) What strategies are effective in analyzing the compound’s conformational dynamics in solution versus solid state?

Methodological Answer:

  • Solid State: SCXRD (e.g., ) reveals static conformations. For example, hydrogen-bonded inversion dimers (N–H⋯O, 2.8–3.0 Å) stabilize the crystal lattice.
  • Solution State:
    • VT-NMR: Variable-temperature 1^1H NMR detects ring-flipping barriers. Line-shape analysis at 298–400 K quantifies activation energies.
    • NOESY: Correlates through-space interactions to validate chair/envelope interconversions.
  • Cross-validate: Compare SCXRD-derived dihedral angles with solution NMR data to reconcile static vs. dynamic behaviors .

(Advanced) How is this compound utilized in dynamic combinatorial libraries (DCLs)?

Methodological Answer:
The compound’s imide group acts as a hydrogen-bond acceptor, enabling self-assembly in DCLs ( ). Key considerations:

Receptor design: Pair with adenine derivatives for complementary base-pairing (N–H⋯O/N interactions).

Amplification: Monitor equilibria via HPLC-MS to identify self-amplified products.

Steric tuning: Modify substituents (e.g., tert-butyl bulk) to bias library outcomes toward thermodynamically stable complexes .

(Basic) What are the optimal storage conditions for this compound?

Methodological Answer:

  • Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
  • Moisture control: Use desiccants (e.g., silica gel) in storage vials.
  • Handling: Wear nitrile gloves and work under inert gas (N2_2) for moisture-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 2
tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.